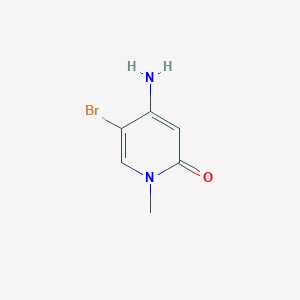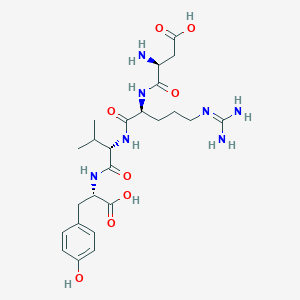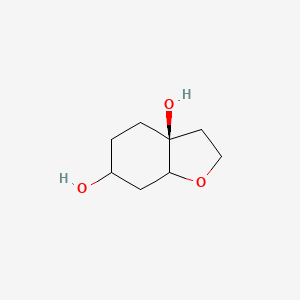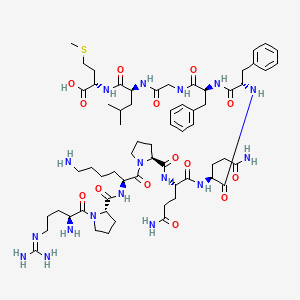
3-(2H-chromen-3-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2H-chromen-3-yl)prop-2-enoic acid, also known as (2E)-3-(2H-chromen-3-yl)-2-propenoic acid, is a compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . This compound is characterized by the presence of a chromene ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The chromene moiety is known for its diverse biological activities and is a common scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-chromen-3-yl)prop-2-enoic acid typically involves the condensation of chromene derivatives with appropriate aldehydes or ketones, followed by oxidation or other functional group transformations. One common method involves the reaction of 2H-chromen-3-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chromene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(2H-chromen-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . Additionally, the compound can modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-oxo-4H-chromen-3-yl)prop-2-enoic acid: This compound has a similar structure but with an additional keto group on the chromene ring.
3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid: This derivative has a chlorine atom substituted on the chromene ring.
Uniqueness
3-(2H-chromen-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C12H10O3 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3-(2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10O3/c13-12(14)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-7H,8H2,(H,13,14) |
InChI-Schlüssel |
WYQKZHBKUXLNAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
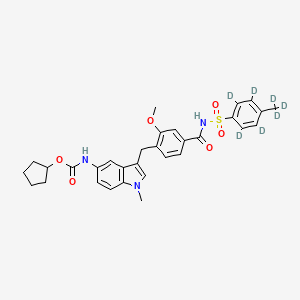
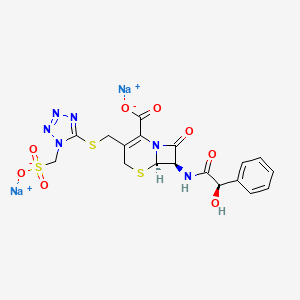

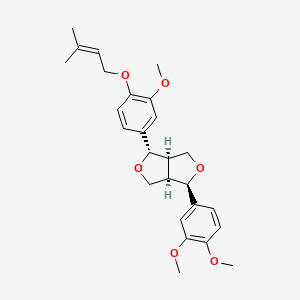
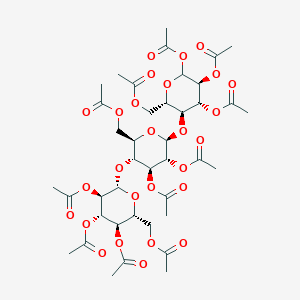
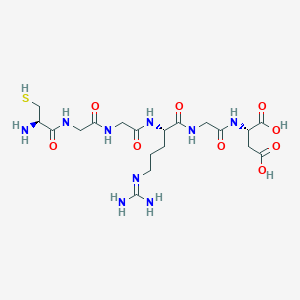
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
